molecular formula C11H16ClN B571409 (4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride CAS No. 76209-99-9

(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride

Cat. No. B571409
CAS RN: 76209-99-9
M. Wt: 197.706
InChI Key: IRCHSDVJDUKBGX-FVGYRXGTSA-N
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Description

(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride, also known as (±)-SKF-38393, is a synthetic compound that belongs to the benzazepine family. It is commonly used in scientific research to study the mechanisms of dopamine receptors and their effects on the central nervous system.

Mechanism Of Action

The mechanism of action of (±)-SKF-38393 involves its selective activation of D1 receptors, leading to an increase in cAMP levels and subsequent activation of protein kinase A. This activation has been linked to a variety of physiological and behavioral responses, including locomotor activity, cognitive function, and reward-related behaviors.

Biochemical And Physiological Effects

Studies have shown that (±)-SKF-38393 has a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, enhance cognitive function, and increase the release of dopamine in the nucleus accumbens. It has also been linked to reward-related behaviors, such as drug-seeking behavior and self-administration of drugs of abuse.

Advantages And Limitations For Lab Experiments

One advantage of using (±)-SKF-38393 in lab experiments is its selective activation of D1 receptors, which allows for the study of specific mechanisms related to these receptors. However, one limitation is that it may not accurately reflect the effects of endogenous dopamine release, as it is a synthetic compound.

Future Directions

There are several future directions for research involving (±)-SKF-38393. One direction is to further study its effects on cognitive function and memory, as it has been shown to enhance these processes in rodents. Another direction is to investigate its potential as a treatment for drug addiction, as it has been linked to reward-related behaviors. Additionally, research could focus on developing more selective compounds that target specific dopamine receptors, allowing for a better understanding of their individual roles in the central nervous system.
Conclusion:
In conclusion, (±)-SKF-38393 is a synthetic compound commonly used in scientific research to study the mechanisms of dopamine receptors and their effects on the central nervous system. Its selective activation of D1 receptors has been linked to a variety of physiological and behavioral responses, including locomotor activity, cognitive function, and reward-related behaviors. While there are advantages and limitations to its use in lab experiments, there are several future directions for research involving (±)-SKF-38393 that could lead to a better understanding of the central nervous system and potential treatments for various disorders.

Synthesis Methods

The synthesis of (±)-SKF-38393 involves several steps, including the condensation of 2,3,4,5-tetrahydro-1H-3-benzazepine with 4-methylbenzaldehyde, followed by reduction with sodium borohydride and quaternization with hydrochloric acid. The final product is obtained as a white crystalline powder, which is soluble in water and ethanol.

Scientific Research Applications

(±)-SKF-38393 is commonly used in scientific research to study the mechanisms of dopamine receptors, particularly the D1 and D2 receptors. It has been shown to selectively activate D1 receptors, leading to an increase in cAMP levels and subsequent activation of protein kinase A. This activation has been linked to a variety of physiological and behavioral responses, including locomotor activity, cognitive function, and reward-related behaviors.

properties

IUPAC Name

(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-8-11-5-3-2-4-10(11)6-7-12-9;/h2-5,9,12H,6-8H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCHSDVJDUKBGX-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride

CAS RN

76209-99-9
Record name 1H-3-Benzazepine, 2,3,4,5-tetrahydro-2-methyl-, hydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76209-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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